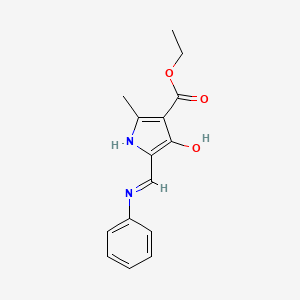

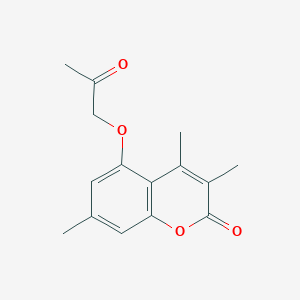

![molecular formula C11H13ClN4O B5544060 2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)

2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of the pyrazole family, which are heterocyclic organic compounds. Pyrazoles are known for their significance in medicinal chemistry and pharmaceutical applications. The specific compound has been synthesized and analyzed in various studies for its structural and chemical properties.

Synthesis Analysis

The synthesis of similar pyrazole derivatives often involves cyclocondensation reactions and the use of various reagents and catalysts. For example, Channar et al. (2019) discussed the synthesis of a pyrazole derivative through cyclocondensation, highlighting the methodologies typically employed in synthesizing such compounds (Channar et al., 2019).

Molecular Structure Analysis

The molecular and crystal structures of pyrazole derivatives are usually determined using techniques like X-ray diffraction. The studies reveal crucial information about the crystal system, molecular conformation, and intermolecular interactions. For instance, the study by Prabhudeva et al. (2017) on a similar compound provides insights into how these structures are analyzed (Prabhudeva et al., 2017).

Chemical Reactions and Properties

Pyrazole compounds undergo various chemical reactions, including cyclization and condensation, and exhibit significant reactivity due to their structural features. The study by Bekircan et al. (2015) on the synthesis of novel heterocyclic compounds derived from a related pyrazole compound illustrates these chemical reactions (Bekircan et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are typically investigated using various spectroscopic and analytical techniques. The research by Kumarasinghe et al. (2009) discusses the synthesis and physical properties of a pyrazole compound, providing an example of how these properties are characterized (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, are central to understanding these compounds. Studies often employ spectroscopic methods like IR, NMR, and mass spectrometry for this analysis. For instance, Guo (2008) characterized a pyrazoline compound, closely related to the compound , using various spectroscopic methods (Guo, 2008).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

This compound serves as a precursor for synthesizing novel heterocyclic compounds exhibiting significant antimicrobial and antifungal activities. The synthesis of novel derivatives involving the incorporation of pyrazole and/or triazole moieties has shown excellent activities against specific bacterial and fungal strains. Such derivatives are potential candidates for developing new antimicrobial agents (E. Hussein et al., 2015).

Antitubercular and Anticancer Applications

Derivatives of 2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide have been explored for their antitubercular and anticancer properties. Specific synthesized compounds have demonstrated potent activities against Mycobacterium tuberculosis and various cancer cell lines, indicating their potential as therapeutic agents for tuberculosis and cancer (S. Neha et al., 2013).

Enzyme Inhibition Studies

Research has also focused on synthesizing novel compounds from this chemical starting point to evaluate their inhibitory effects on enzymes like lipase and α-glucosidase. Such studies are crucial for developing treatments for conditions like obesity and diabetes, where enzyme regulation plays a significant role (O. Bekircan et al., 2015).

Molecular Docking and In Vitro Screening

Some studies involve the synthesis of novel derivatives and their evaluation through molecular docking and in vitro screening for various biological activities. This approach helps in understanding the molecular interactions and potential biological efficacy of these compounds against specific targets (E. M. Flefel et al., 2018).

Corrosion Inhibition

Beyond biomedical applications, derivatives of this compound have been studied for their corrosion inhibition properties. Specifically, they have been applied as corrosion inhibitors for mild steel in acidic mediums, demonstrating high efficiency in protecting metal surfaces from corrosion. This application is significant in industries where metal preservation is crucial (V. Saraswat et al., 2020).

Propriétés

IUPAC Name |

2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O/c12-8-3-1-7(2-4-8)10-5-9(15-16-10)6-11(17)14-13/h1-4,9,15H,5-6,13H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPYDMISIKSAGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NN=C1C2=CC=C(C=C2)Cl)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

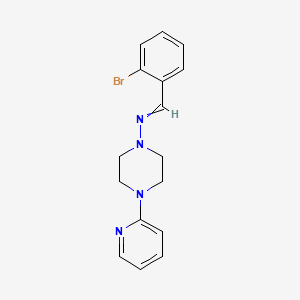

![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)

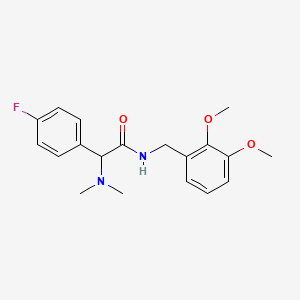

![N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5544083.png)

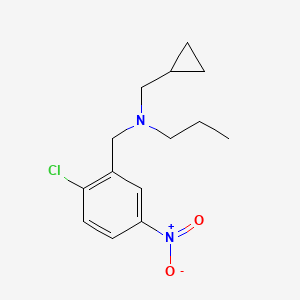

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)